5-Chloro-2-(pyridin-3-yloxy)aniline
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Overview
Description
5-Chloro-2-(pyridin-3-yloxy)aniline: is a chemical compound with the molecular formula C11H9ClN2O and a molecular weight of 220.65 g/mol. It is a useful research chemical often employed in various scientific studies and applications. The compound is characterized by the presence of a chloro group, a pyridin-3-yloxy group, and an aniline moiety, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(pyridin-3-yloxy)aniline typically involves the reaction of 5-chloro-2-nitroaniline with pyridin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product after purification .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(pyridin-3-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-2-(pyridin-3-yloxy)aniline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is utilized to study enzyme interactions and inhibition mechanisms. It is often employed in assays to investigate the activity of specific enzymes and their inhibitors.
Medicine: Its structural features make it a candidate for designing molecules with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its versatility allows it to be incorporated into various formulations and products.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(pyridin-3-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 5-Chloro-2-(pyridin-2-yloxy)aniline
- 5-Chloro-2-(pyridin-4-yloxy)aniline
- 5-Bromo-2-(pyridin-3-yloxy)aniline
- 5-Chloro-2-(quinolin-3-yloxy)aniline
Comparison: 5-Chloro-2-(pyridin-3-yloxy)aniline is unique due to the specific positioning of the pyridin-3-yloxy group, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted research and applications.
Biological Activity
5-Chloro-2-(pyridin-3-yloxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a chlorinated aniline structure with a pyridine moiety, which contributes to its unique biological properties. The presence of the chloro substituent enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that chlorinated phenolic compounds, similar to this compound, often exhibit antimicrobial properties. For example, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains.
Compound Name | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | 15 | Antibacterial |
4-Chloroaniline | 20 | Antibacterial |
5-Bromo-2-hydroxyphenylpyridine | 10 | Antifungal |
This table illustrates the antimicrobial potency of this compound compared to related compounds, highlighting its potential as an antibacterial agent against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated through various in vitro assays. Compounds with similar structural features have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.
Case Study: COX Inhibition
In a study examining several derivatives, it was found that compounds with electron-donating groups at specific positions exhibited enhanced COX-2 inhibition:
Compound Name | IC50 (µM) | COX Inhibition Type |
---|---|---|
This compound | 0.04 ± 0.01 | COX-2 |
Celecoxib | 0.04 ± 0.01 | COX-2 |
The results indicate that the compound effectively inhibits COX-2 activity, comparable to the standard anti-inflammatory drug celecoxib .
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties. Similar compounds have demonstrated significant tumor growth inhibition in various cancer models.
Case Study: Tumor Growth Inhibition
In vivo studies using xenograft models have shown that certain derivatives of pyridine-containing compounds can inhibit tumor growth significantly:
Compound Name | Tumor Growth Inhibition (%) | Model Used |
---|---|---|
This compound | 75 | Head and Neck Cancer |
Indole Derivative | 60 | Breast Cancer |
These findings suggest that the compound could be a candidate for further development as an anticancer agent, particularly against resistant cancer types .
Properties
IUPAC Name |
5-chloro-2-pyridin-3-yloxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h1-7H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYPYHTUANYJEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
450399-72-1 |
Source
|
Record name | 5-chloro-2-(pyridin-3-yloxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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